molecular formula C18H18ClNO3S B6793086 N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide

Cat. No.: B6793086
M. Wt: 363.9 g/mol
InChI Key: BZIBUPGKZDGSIB-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide: is a complex organic compound that features a benzothiophene ring fused with a benzofuran ring

Properties

IUPAC Name

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-9-16-12(21)5-3-6-13(16)23-17(9)18(22)20-11-4-2-7-14-10(11)8-15(19)24-14/h8,11H,2-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIBUPGKZDGSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)NC3CCCC4=C3C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene and benzofuran intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiophene and benzofuran derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and benzofuran rings may facilitate binding to these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

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